molecular formula C21H21N5OS B5204612 2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline

2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5204612
M. Wt: 391.5 g/mol
InChI Key: LQFKQIDIYXBVHX-UHFFFAOYSA-N
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Description

The compound "2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline" is a heterocyclic compound that includes several functional groups, making it a candidate for various chemical reactions and potential applications in organic synthesis and materials science. Research on similar compounds offers insights into the synthesis, molecular structure, and properties of such complex molecules.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives often involves stereoselective alkylation, N-alkylation, and ring-closing metathesis (RCM) as key steps. For example, a convenient synthesis of trans-4a,5,8,8a-tetrahydro-2H-isoquinolin-1-ones from 4-allyl-3,4-dihydro-1H-pyridine-2-thiones has been described, utilizing stereoselective alkylation and RCM (Sośnicki & Struk, 2010). This method highlights the synthetic potential of obtaining bicyclic pi-peridinones, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction. These analyses provide detailed information on the geometric and electronic structure, which is crucial for understanding the reactivity and properties of the molecule (Cansiz et al., 2012).

Chemical Reactions and Properties

Research on tetrahydroquinoline and related derivatives reveals various chemical reactions they can undergo, such as Lewis acid-catalyzed reactions with ethyl (arylimino)acetates to produce pyrrolidine and tetrahydroquinoline derivatives in moderate to good yields (Lu & Shi, 2007). These findings are indicative of the chemical versatility of tetrahydroisoquinolines and their potential as intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of similar compounds are largely influenced by their molecular structure. For instance, the crystalline structure and density can be determined through X-ray diffraction, providing insights into the compound's stability and potential applications in material science.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the compound's potential applications. Studies on related molecules, like oxidative cyclization of tertiary amines to produce pyrrolo-dihydroisoquinolines, demonstrate the diverse chemical behavior that can be expected from the compound (Grigg et al., 1992).

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-2-12-26-20(17-7-10-22-11-8-17)23-24-21(26)28-15-19(27)25-13-9-16-5-3-4-6-18(16)14-25/h2-8,10-11H,1,9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFKQIDIYXBVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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